4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound characterized by its unique structural components, including a benzamide core, a pyridine ring, and a morpholine moiety. This compound is identified by the CAS number 920272-27-1 and has the molecular formula with a molecular weight of 340.4 g/mol. The IUPAC name reflects its detailed structure, highlighting the functional groups that contribute to its chemical behavior and potential applications in various fields, particularly medicinal chemistry and biological research.
The synthesis of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide can be represented as follows:
Property | Value |
---|---|
CAS Number | 920272-27-1 |
Molecular Formula | C18H20N4O3 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 4-(1-amino-2-morpholin-4-yl-2-oxoethyl)-N-pyridin-4-ylbenzamide |
InChI Key | CDSGGNMOGDRZMZ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C(=O)C(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
The structure features a benzamide backbone with substituents that enhance its biological activity and solubility properties.
This compound can undergo various chemical reactions:
Reactions typically utilize:
The mechanism of action for 4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating target activity and affecting downstream signaling pathways. Detailed studies are necessary to elucidate these interactions further.
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Reactivity | Reacts with strong oxidizers |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in research and industry .
4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide has several scientific applications:
This compound's unique structural features make it a valuable candidate for further research in drug development and biochemical studies.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: